

Spectroscopic Characterization of 1-Chloro-4-methoxybenzene-d4: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-4-methoxybenzene-d4

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This guide provides a comprehensive overview of the spectroscopic data for **1-Chloro-4-methoxybenzene-d4**, a deuterated analog of p-chloroanisole. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic, metabolic, or pharmacokinetic studies. While specific experimental data for the d4 variant is not readily available in public repositories, this document presents the known spectroscopic data for the non-deuterated parent compound, 1-chloro-4-methoxybenzene, and provides an expert analysis of the expected spectral changes upon deuteration of the methoxy group.

Molecular Structure

1-Chloro-4-methoxybenzene is an aromatic compound with a chlorine atom and a methoxy group attached to a benzene ring at positions 1 and 4, respectively.^{[1][2][3][4]} In the deuterated analog, **1-Chloro-4-methoxybenzene-d4**, the four hydrogen atoms of the methoxy group are replaced by deuterium atoms.

Chemical Formula: C₇H₃D₄ClO

Molecular Weight: 146.61 g/mol

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Chloro-4-methoxybenzene-d4**, based on the data

available for its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The substitution of hydrogen with deuterium significantly alters the NMR spectra.

Expected ^1H NMR Spectrum: In the ^1H NMR spectrum of **1-Chloro-4-methoxybenzene-d₄**, the characteristic singlet of the methoxy protons (typically around 3.8 ppm) will be absent. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Expected ^{13}C NMR Spectrum: The ^{13}C NMR spectrum will show signals for the aromatic carbons. The carbon of the deuterated methoxy group (CD_3) will exhibit a multiplet due to coupling with deuterium (a spin-1 nucleus) and will be shifted slightly upfield compared to the non-deuterated analog.

Table 1: Predicted ^1H and ^{13}C NMR Data for **1-Chloro-4-methoxybenzene-d₄**

| Nucleus | Chemical Shift (δ , ppm) | Multiplicity | Notes |
|-----------------|----------------------------------|--------------|--|
| ^1H | ~7.25 | d | Aromatic protons ortho to chlorine |
| ^1H | ~6.85 | d | Aromatic protons ortho to methoxy group |
| ^{13}C | ~158 | s | C-OCH ₃ |
| ^{13}C | ~129 | s | Aromatic CH ortho to chlorine |
| ^{13}C | ~125 | s | C-Cl |
| ^{13}C | ~114 | s | Aromatic CH ortho to methoxy group |
| ^{13}C | ~55 | m | CD ₃ (Expected to be a multiplet) |

Note: The chemical shifts are approximate and based on the data for the non-deuterated compound. The actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The primary difference in the IR spectrum of **1-Chloro-4-methoxybenzene-d4** compared to its non-deuterated form will be the presence of C-D stretching and bending vibrations at lower wavenumbers than the corresponding C-H vibrations.

Table 2: Predicted Significant IR Absorption Bands for **1-Chloro-4-methoxybenzene-d4**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|--|
| ~3000 | Medium | Aromatic C-H stretch |
| ~2200-2100 | Medium-Weak | C-D stretch (of CD ₃ group) |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch |
| ~1090 | Strong | C-O stretch |
| ~1000-800 | Strong | C-H out-of-plane bend |
| ~830 | Strong | 1,4-disubstitution pattern |
| ~700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Chloro-4-methoxybenzene-d4**, the molecular ion peak will be shifted by +4 mass units compared to the non-deuterated compound due to the presence of four deuterium atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for chlorine-containing fragments.^[5]

Table 3: Predicted Major Mass Spectrometry Fragments for **1-Chloro-4-methoxybenzene-d4**

| m/z | Ion | Notes |
|---------|-----------------|--|
| 146/148 | $[M]^+$ | Molecular ion peak, showing the isotopic pattern for chlorine. |
| 131/133 | $[M-CD_3]^+$ | Loss of the deuterated methyl group. |
| 103/105 | $[M-CD_3-CO]^+$ | Subsequent loss of carbon monoxide. |
| 75 | $[C_6H_4D]^+$ | Fragment corresponding to the deuterated benzene ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **1-Chloro-4-methoxybenzene-d4** in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, Acetone- d_6).
- 1H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard pulse sequence (e.g., zg30).
 - Set a spectral width of approximately 16 ppm.
 - Employ a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire the spectrum at 298 K.
- Use a proton-decoupled pulse sequence.
- Set a spectral width of approximately 220 ppm.
- Employ a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - For liquids, a thin film can be prepared between two KBr or NaCl plates.
 - For solids, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Acquire at least 16 scans.
 - Perform a background scan of the empty sample holder or pure KBr pellet.

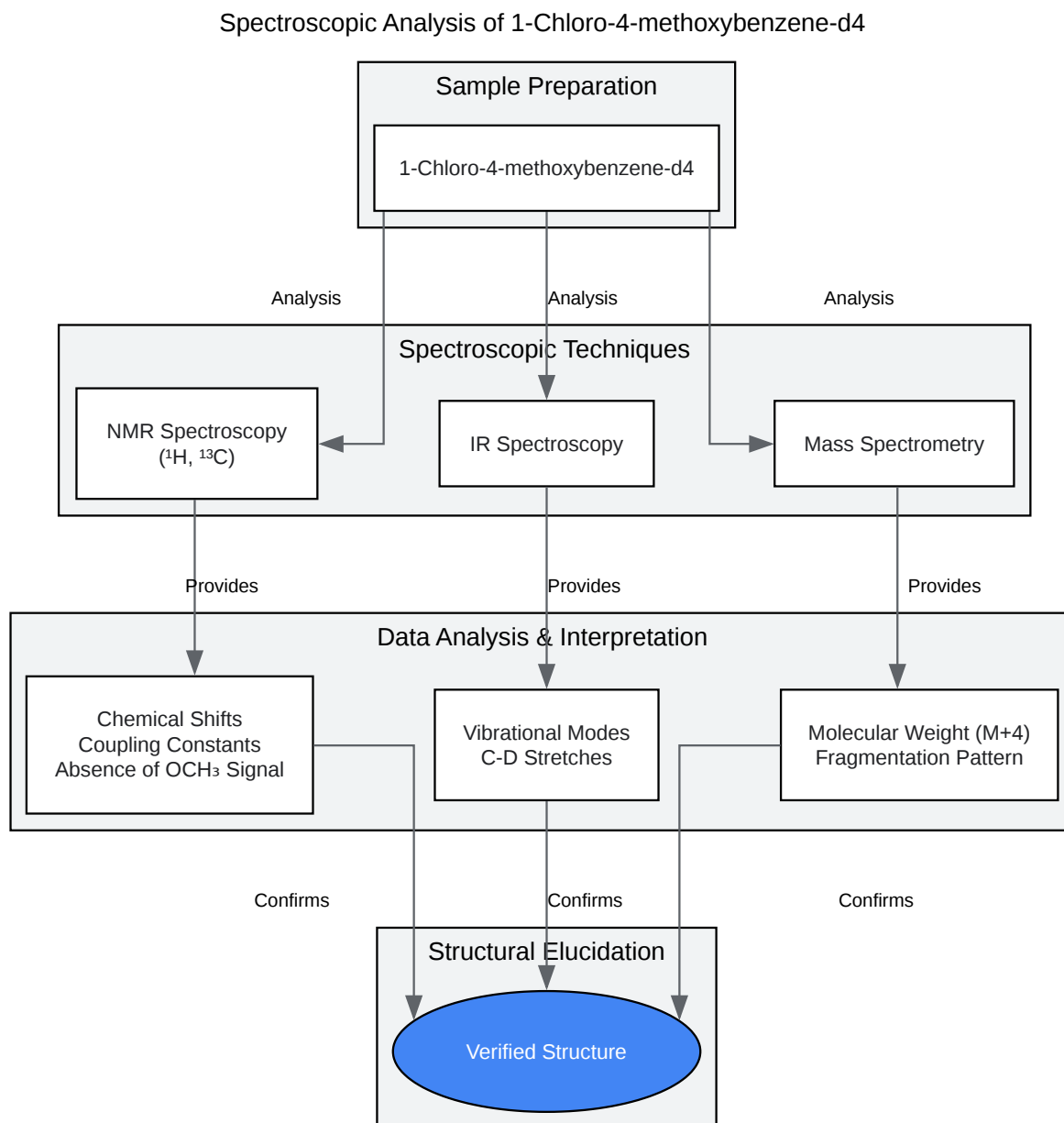
Mass Spectrometry

- Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and introduction.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Acquisition:
 - Scan a mass range of m/z 40-400.

- If using GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-Chloro-4-methoxybenzene-d4** and the relationship between the different analytical techniques and the information they provide.



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Caption: Workflow for the spectroscopic analysis of **1-Chloro-4-methoxybenzene-d4**.

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References

- 1. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
- 2. 4-Chloroanisole | C₇H₇ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
- 4. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Chloro-4-methoxybenzene-d₄: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403197#1-chloro-4-methoxybenzene-d4-spectroscopic-data-nmr-ir-ms]

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